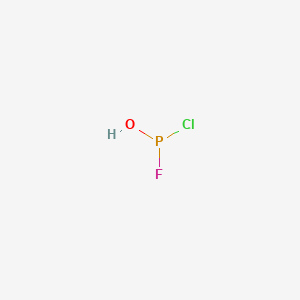
Phosphorochloridofluoridous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorochloridofluoridous acid is a unique chemical compound characterized by the presence of phosphorus, chlorine, and fluorine atoms. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and industry. Its unique chemical structure allows it to participate in a variety of reactions, making it a versatile compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phosphorochloridofluoridous acid typically involves the reaction of phosphorus trichloride with fluorine gas under controlled conditions. The reaction is highly exothermic and requires careful handling to prevent any hazardous situations. The general reaction can be represented as: [ \text{PCl}_3 + \text{F}_2 \rightarrow \text{PCl}_2\text{F} + \text{ClF} ]
Industrial Production Methods: Industrial production of this compound involves large-scale reactors where phosphorus trichloride and fluorine gas are reacted under controlled temperature and pressure conditions. The process is designed to maximize yield and ensure the safety of the operation. Advanced purification techniques are employed to obtain high-purity this compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphorochloridofluoridous acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where chlorine or fluorine atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas and metal hydrides.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorochloridofluoridic acid, while reduction may yield phosphorodifluoridous acid.
Wissenschaftliche Forschungsanwendungen
Phosphorochloridofluoridous acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, including the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of phosphorochloridofluoridous acid involves its interaction with specific molecular targets. It can act as a catalyst or inhibitor in various chemical and biological processes. The pathways involved include:
Catalysis: It can catalyze the formation or breaking of chemical bonds.
Inhibition: It can inhibit the activity of certain enzymes or proteins by binding to their active sites.
Vergleich Mit ähnlichen Verbindungen
Phosphorochloridofluoridous acid can be compared with other similar compounds, such as:
Phosphorodifluoridous acid: Similar in structure but with different reactivity and applications.
Phosphorochloridic acid: Contains chlorine but lacks fluorine, resulting in different chemical properties.
Phosphorofluoridic acid: Contains fluorine but lacks chlorine, leading to unique reactivity.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
25758-15-0 |
|---|---|
Molekularformel |
ClFHOP |
Molekulargewicht |
102.43 g/mol |
IUPAC-Name |
chloro(fluoro)phosphinous acid |
InChI |
InChI=1S/ClFHOP/c1-4(2)3/h3H |
InChI-Schlüssel |
WXOSUFRZXOKBKK-UHFFFAOYSA-N |
Kanonische SMILES |
OP(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


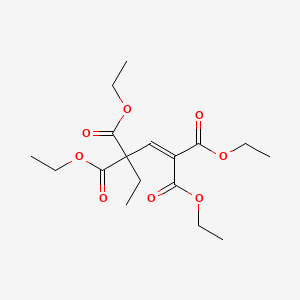
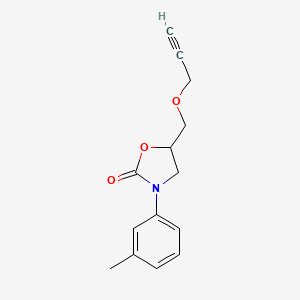
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
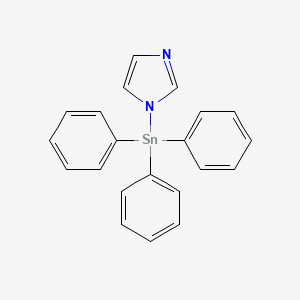

![1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)](/img/structure/B14690483.png)



![2,4-Dichloro-1-{4-nitro-3-[(propan-2-yl)oxy]phenoxy}benzene](/img/structure/B14690497.png)
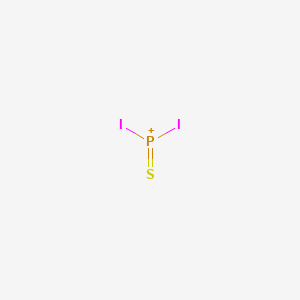
![2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]-2-methylpropanal](/img/structure/B14690517.png)

![5-{[4-(3,3-Dimethyloxiran-2-yl)butan-2-yl]oxy}-2H-1,3-benzodioxole](/img/structure/B14690535.png)
